![molecular formula C18H29NO3 B4921480 methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate, commonly known as MDA-19, is a synthetic cannabinoid compound that has shown potential as a therapeutic agent for various medical conditions. It was first synthesized in the early 2000s by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since then, MDA-19 has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
作用机制
MDA-19 works by activating cannabinoid receptors in the brain and spinal cord. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, such as pain, mood, and appetite. When MDA-19 binds to these receptors, it can help to modulate their activity, leading to a range of physiological effects.
Biochemical and Physiological Effects:
MDA-19 has been shown to have a range of biochemical and physiological effects. These include:
- Activation of cannabinoid receptors in the brain and spinal cord
- Induction of apoptosis in cancer cells
- Alleviation of pain and inflammation
- Modulation of mood and appetite
- Reduction in anxiety and depression
实验室实验的优点和局限性
MDA-19 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. It also has a relatively low toxicity profile, which makes it safe for use in animal studies.
However, there are also some limitations to using MDA-19 in lab experiments. One of the main limitations is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, there is still much that is not known about the long-term effects of MDA-19, so caution should be exercised when using it in lab experiments.
未来方向
There are several potential future directions for research on MDA-19. These include:
- Further exploration of its potential as a treatment for various types of cancer
- Investigation of its effects on the immune system and its potential as an immunomodulatory agent
- Exploration of its potential as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain
- Development of new synthetic cannabinoids based on the structure of MDA-19, with improved therapeutic properties.
Conclusion:
MDA-19 is a synthetic cannabinoid compound that has shown potential as a therapeutic agent for various medical conditions. It has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications. While there is still much that is not known about MDA-19, its potential as a treatment for cancer and neurological disorders makes it a promising candidate for further research.
合成方法
MDA-19 is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of adamantane with ethyl acrylate to form 1-(adamantan-1-yl)ethyl acrylate. This compound is then reacted with methylamine to form 1-(adamantan-1-yl)ethyl methylamide. The final step involves the reaction of this compound with 2,2-dimethylpropanoyl chloride and sodium hydroxide to form MDA-19.
科学研究应用
MDA-19 has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on its potential as a treatment for various types of cancer. Studies have shown that MDA-19 can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer therapies.
Another area of research has focused on its potential as a treatment for various neurological disorders, such as multiple sclerosis and neuropathic pain. Studies have shown that MDA-19 can activate cannabinoid receptors in the brain and spinal cord, which can help to alleviate pain and inflammation.
属性
IUPAC Name |
methyl 2-(1-adamantyl)-2-(2,2-dimethylpropanoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-17(2,3)16(21)19-14(15(20)22-4)18-8-11-5-12(9-18)7-13(6-11)10-18/h11-14H,5-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDDSXSIWWOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)

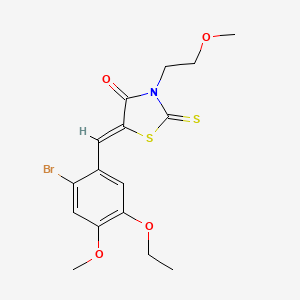
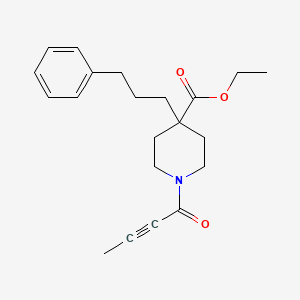
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
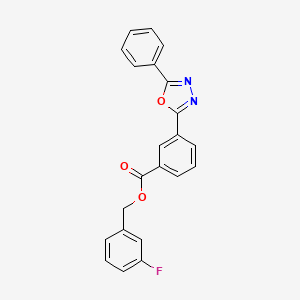
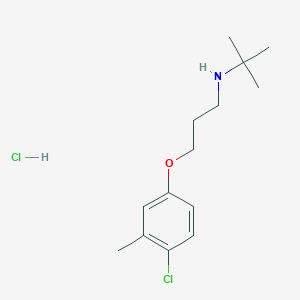
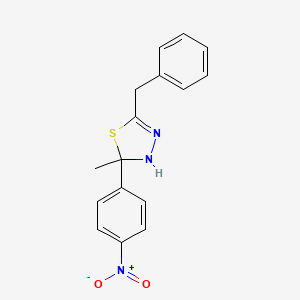
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)